An In-depth Technical Guide to tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate
An In-depth Technical Guide to tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate, a pivotal chiral building block commonly known in its enantiomeric forms as Garner's aldehyde. This document details its chemical properties, synthesis protocols, and significant applications in the field of drug development and asymmetric synthesis.
Chemical Identification and Properties
tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate exists as a racemic mixture and as two distinct enantiomers, each with unique identifiers and optical properties. The enantiomers are widely used as chiral synthons for the asymmetric synthesis of amino sugars and other nitrogen-containing target molecules.[1][2]
Table 1: Chemical Identifiers and Names
| Isomer | Common Name | CAS Number | IUPAC Name |
| Racemic | Racemic Garner's Aldehyde | 127589-93-9[1][2][3] | tert-butyl 4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate[3] |
| (R) | (R)-Garner's Aldehyde | 95715-87-0[1][2][4] | tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
| (S) | (S)-Garner's Aldehyde | 102308-32-7[1][2][5][6] | tert-butyl (4S)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate[5] |
Table 2: Physicochemical Properties
| Property | (R)-Enantiomer | (S)-Enantiomer | Racemic Mixture |
| Molecular Formula | C₁₁H₁₉NO₄[1][2][6] | C₁₁H₁₉NO₄[1][2][5][6] | C₁₁H₁₉NO₄[1][2][3] |
| Molecular Weight | 229.27 g/mol [1][2][4][6] | 229.27 g/mol [1][2][6] | 229.27 g/mol [1][2] |
| Appearance | Colorless to light yellow liquid[4] | Viscous liquid, clear colorless to yellow[5] | Colorless liquid[1] |
| Density | 1.06 g/mL at 25 °C[7] | ~1.06 g/mL at 25 °C | 1.1 ± 0.1 g/cm³ |
| Boiling Point | 67 °C at 0.3 mmHg[7] | 83-88 °C at 1.0-1.4 mmHg; 72-75 °C at 0.3 mmHg[1] | Not specified |
| Specific Optical Rotation | +85.0 to +93.0° (c=1, Chloroform)[4] | -85° to -95° (c=1, CHCl₃, 20°C)[5] | Not applicable |
| Refractive Index | n20/D 1.445 (lit.)[8] | n20/D 1.445 (lit.) | Not specified |
| Solubility | Soluble in organic solvents such as toluene, dichloromethane, and THF.[9] Generally, aldehydes with fewer than five carbon atoms are soluble in water, while larger ones are less soluble in water but soluble in organic solvents.[10][11] | Soluble in organic solvents. | Soluble in organic solvents. |
Spectroscopic Data
¹H NMR (Racemic, CDCl₃, 300 MHz): Chemical shifts (δ) are reported in ppm. Due to restricted rotation of the N-Boc group, most peaks are doubled.[2]
-
9.62 and 9.55 ppm: (1H, broad singlet, CHO)
-
4.36 and 4.20 ppm: (1H, multiplet)
-
4.09 ppm: (2H, multiplet)
-
1.63 and 1.60 ppm: (3H, singlet)
-
1.57 and 1.51 ppm: (3H, singlet)
-
1.52 and 1.45 ppm: (9H, singlet)
¹³C NMR ((R)-enantiomer, predicted): Typical chemical shifts for carbons in similar environments suggest the following approximate assignments:
-
~200 ppm: Aldehyde carbon (C=O)
-
~150 ppm: Carbonyl carbon of the Boc group (N-C=O)
-
~95 ppm: Quaternary carbon of the oxazolidine ring (O-C(CH₃)₂-N)
-
~80 ppm: Quaternary carbon of the tert-butyl group (O-C(CH₃)₃)
-
~65 ppm: Methylene carbon of the oxazolidine ring (-CH₂-O)
-
~60 ppm: Methine carbon of the oxazolidine ring (N-CH-CHO)
-
~28 ppm: Methyl carbons of the tert-butyl group
-
~25 ppm: Methyl carbons of the gem-dimethyl group on the oxazolidine ring
Infrared (IR) Spectroscopy (Thin Film):
-
~1740 cm⁻¹: Strong absorption corresponding to the aldehyde carbonyl (C=O) stretch.[2]
-
~1710 cm⁻¹: Strong absorption from the carbamate carbonyl (Boc group) stretch.[2]
-
~2830-2695 cm⁻¹: Characteristic C-H stretch of the aldehyde proton.[12][13]
Experimental Protocols: Synthesis of Garner's Aldehyde
The enantiomers of Garner's aldehyde are typically synthesized from the corresponding enantiomers of serine. The following is a generalized protocol based on commonly cited procedures, such as that developed by Koskinen and coworkers, which provides the (S)-enantiomer in a 66-71% overall yield.[9]
Synthesis of (S)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate from L-Serine
This multi-step synthesis involves the protection of the functional groups of L-serine, formation of the oxazolidine ring, and subsequent reduction to the aldehyde.
-
Step 1: Esterification and N-Boc Protection of L-Serine
-
L-serine is first converted to its methyl ester by reaction with acetyl chloride in methanol.[9]
-
The resulting serine methyl ester hydrochloride salt is then protected with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine (Et₃N) in a solvent such as dichloromethane (CH₂Cl₂).[9]
-
-
Step 2: Formation of the Oxazolidine Ring
-
The N-Boc protected serine methyl ester is reacted with 2,2-dimethoxypropane in the presence of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·Et₂O), in an anhydrous solvent like dichloromethane.[9] This reaction forms the 2,2-dimethyloxazolidine ring.
-
-
Step 3: Reduction to the Aldehyde
-
The methyl ester of the protected amino acid is reduced to the aldehyde using a reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperatures (-78 °C) in a non-polar solvent like toluene.[9]
-
Careful control of the reaction temperature and stoichiometry of the reducing agent is crucial to prevent over-reduction to the corresponding alcohol.[9]
-
The reaction is quenched, and the product is purified, typically by distillation under high vacuum.[9]
-
Caption: Synthetic workflow for (S)-Garner's Aldehyde from L-Serine.
Applications in Drug Development and Asymmetric Synthesis
Garner's aldehyde is a highly valued chiral building block due to its configurational stability and the versatility of the aldehyde functional group for carbon-carbon bond formation.[9] It serves as a precursor for a wide range of complex, enantiopure molecules.
Key Applications:
-
Asymmetric Synthesis of Amino Alcohols: The aldehyde allows for nucleophilic addition reactions, leading to the formation of a new stereocenter. This is fundamental in the synthesis of 2-amino-1,3-dihydroxypropyl structures.[9]
-
Synthesis of Natural Products: It is a key intermediate in the total synthesis of numerous natural products, including:
-
Chiral Auxiliary: The oxazolidine ring can act as a chiral auxiliary, directing the stereochemical outcome of reactions at or near the aldehyde group.
The ability to control the stereochemistry through reactions with Garner's aldehyde is critical in drug development, where the biological activity of a molecule is often dependent on its specific three-dimensional structure.
Caption: Role of Garner's Aldehyde as a precursor in asymmetric synthesis.
References
- 1. CAS 95715-87-0: (R)-Garner aldehyde | CymitQuimica [cymitquimica.com]
- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: GARNER ALDEHYDE SPECTRAL DATA [orgspectroscopyint.blogspot.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde, (R)-(+)- | C11H19NO4 | CID 178792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bhu.ac.in [bhu.ac.in]
- 6. chemscene.com [chemscene.com]
- 7. 95715-87-0 Cas No. | (4R)-2,2-Dimethyl-1,3-oxazolidine-4-carboxaldehyde, N-BOC protected | Apollo [store.apolloscientific.co.uk]
- 8. (R)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate, CAS No. 95715-87-0 - iChemical [ichemical.com]
- 9. Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
